Aldoxorubicin - 1361644-26-9

Aldoxorubicin

Catalog Number: EVT-253257
CAS Number: 1361644-26-9
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aldoxorubicin is a prodrug of Doxorubicin, a widely used anthracycline chemotherapeutic agent. [, , , , , , , , ] It was designed to overcome limitations associated with Doxorubicin, particularly its dose-limiting cardiotoxicity. [, , , , ] Aldoxorubicin utilizes a novel approach to drug delivery by covalently binding to serum albumin in the bloodstream, thereby enhancing its tumor targeting ability and reducing off-target effects. [, , , , , ]

Source and Classification

Aldoxorubicin is classified as a chemotherapeutic agent and is specifically a conjugate of doxorubicin linked via an acid-sensitive hydrazone to N-ε-maleimidocaproic acid hydrazide. It is developed by CytRx Corporation under the designation INNO-206. The compound's structure allows it to exploit the natural distribution of serum albumin in the bloodstream, preferentially accumulating in tumor tissues while minimizing exposure to healthy organs such as the heart and bone marrow .

Synthesis Analysis

The synthesis of aldoxorubicin involves several key steps:

  1. Formation of the Hydrazone Linker: Doxorubicin is reacted with N-ε-maleimidocaproic acid hydrazide under acidic conditions (typically using trifluoroacetic acid) to form the hydrazone linkage. The reaction requires careful control of temperature and pH to ensure optimal yield and purity.
  2. Purification: After synthesis, aldoxorubicin is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted materials and by-products. The use of acetonitrile/water mixtures as eluent is common in this purification step .
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., UV-Vis, NMR) to confirm its structure and ensure it meets the required specifications for clinical use.
Molecular Structure Analysis

The molecular formula of aldoxorubicin is C37H42N4O13C_{37}H_{42}N_{4}O_{13}, with a molar mass of approximately 750.758 g/mol. The compound features a complex structure that includes:

  • Doxorubicin Backbone: Retains the core structure responsible for its antitumor activity.
  • Acid-Sensitive Linker: The N-ε-maleimidocaproic acid hydrazide linker provides stability in circulation but allows release in acidic tumor environments.

The three-dimensional structure can be visualized using computational modeling tools, which demonstrate how the albumin binding enhances its therapeutic index by facilitating targeted drug delivery .

Chemical Reactions Analysis

Aldoxorubicin undergoes several chemical transformations:

  1. Binding to Serum Albumin: Upon administration, aldoxorubicin rapidly binds to serum albumin through a covalent bond formed by the maleimide group in the linker. This reaction is crucial for its pharmacokinetics.
  2. Release Mechanism: In the acidic microenvironment of tumors, the hydrazone bond hydrolyzes, releasing free doxorubicin at the tumor site. This pH-sensitive release mechanism minimizes systemic exposure and potential cardiotoxicity associated with free doxorubicin .
Mechanism of Action

Aldoxorubicin's mechanism of action relies on its ability to selectively deliver doxorubicin to tumor cells:

  1. Albumin Binding: The compound binds covalently to serum albumin after intravenous administration, which serves as a transport vehicle through the bloodstream.
  2. Tumor Accumulation: Tumors have an enhanced permeability and retention effect, allowing albumin-bound aldoxorubicin to accumulate preferentially in these tissues.
  3. Release of Doxorubicin: Once inside the tumor microenvironment, the acidic conditions trigger the cleavage of the linker, releasing doxorubicin directly into cancer cells where it can exert its cytotoxic effects by intercalating DNA and inhibiting topoisomerase II .
Physical and Chemical Properties Analysis

Aldoxorubicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but releases doxorubicin upon exposure to acidic environments typical of solid tumors.
  • Pharmacokinetics: Studies indicate a mean half-life ranging from 20.1 to 21.1 hours, with a narrow volume of distribution (approximately 3.96–4.08 L/m²) and slow clearance rates (0.136–0.152 L/h/m²), indicating prolonged circulation time .
Applications

Aldoxorubicin is primarily being investigated for its efficacy in treating various types of cancer, particularly soft tissue sarcomas and other solid tumors:

  • Clinical Trials: Multiple phase I, II, and III clinical trials are ongoing to evaluate its safety profile, optimal dosing regimens, and comparative efficacy against standard treatments like doxorubicin and topotecan.
  • Potential Benefits: Initial studies suggest that aldoxorubicin may offer improved progression-free survival rates compared to traditional therapies while mitigating cardiotoxicity risks associated with doxorubicin .
Mechanism of Action and Molecular Design

Albumin-Mediated Tumor Targeting Strategies

Aldoxorubicin (INNO-206) is an albumin-binding prodrug of doxorubicin designed to exploit endogenous serum albumin as a drug carrier. Upon intravenous administration, the maleimide group in its linker rapidly and covalently binds to cysteine-34 of circulating human serum albumin (HSA) within minutes [1] [4] [9]. This binding forms a stable, high-molecular-weight conjugate (>66 kDa) that significantly alters the pharmacokinetic profile of doxorubicin. The albumin-conjugated prodrug leverages two key tumor-targeting mechanisms:

  • Enhanced Permeability and Retention (EPR) Effect: Albumin accumulates passively in tumor tissues due to leaky vasculature and impaired lymphatic drainage. Studies show albumin-based conjugates achieve 2–3 times higher tumor drug concentrations than free doxorubicin [4] [9].
  • Active Albumin Transport: Tumors actively uptake albumin via receptor-mediated endocytosis (e.g., SPARC protein and gp60 receptors), further enhancing intracellular delivery [6] [9].

Preclinical xenograft models demonstrate this dual targeting results in 50–70% higher intratumoral doxorubicin levels compared to conventional administration [1] [10].

Table 1: Key Molecular Properties of Aldoxorubicin

PropertyDetailSignificance
Molecular FormulaC~37~H~42~N~4~O~13~Determines chemical reactivity and stability
Molar Mass750.758 g/molImpacts binding kinetics to albumin
Albumin-Binding SiteCysteine-34 (subdomain IA of HSA)Ensures covalent, irreversible conjugation
Binding Half-Life<5 minutes post-administrationMinimizes premature drug release in circulation

Acid-Sensitive Hydrazone Linker Technology

The hydrazone linker (6-maleimidocaproyl hydrazide, EMCH) is the cornerstone of aldoxorubicin’s tumor-specific activation. This acid-labile bond connects doxorubicin to the albumin-binding maleimide group [3] [5] [9]. Key characteristics include:

  • pH-Dependent Stability: The hydrazone bond remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH <5.5) [1] [9].
  • Tumor-Specific Cleavage: Solid tumors exhibit extracellular acidosis (pH 6.5–7.0) due to glycolytic metabolism (Warburg effect), while endosomes/lysosomes of tumor cells reach pH 4.5–5.0 [1] [4].
  • Linker Optimization: The 6-carbon spacer in EMCH balances stability during circulation and efficient drug release in target sites. Studies show >80% doxorubicin release within 24 hours at pH 5.0 versus <10% at pH 7.4 [9].

Intracellular Release Mechanisms in Acidic Microenvironments

Doxorubicin release occurs in two phases:

  • Extracellular Release: In the tumor interstitium (pH ~6.5), partial hydrolysis of the hydrazone linker releases free doxorubicin, which diffuses into cancer cells [1] [10].
  • Intracellular Release: The albumin-aldoxorubicin conjugate undergoes receptor-mediated endocytosis. Within acidic endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0), complete linker hydrolysis occurs, releasing doxorubicin into the cytoplasm [4] [6]. The free drug then translocates to critical organelles:
  • Nucleus: Intercalates into DNA and inhibits topoisomerase II [8]
  • Mitochondria: Induces reactive oxygen species (ROS) and apoptosis [6]
  • Golgi Apparatus: Disrupts protein glycosylation [1]

This pH-triggered release minimizes off-target effects. Pharmacokinetic studies confirm negligible systemic doxorubicin concentrations (<5% of total dose) during aldoxorubicin circulation [7].

Comparative Analysis of Prodrug Activation vs. Free Doxorubicin Delivery

Aldoxorubicin fundamentally alters doxorubicin’s biodistribution and efficacy:

Table 2: Pharmacokinetic and Efficacy Comparison

ParameterAldoxorubicinFree Doxorubicin
Volume of Distribution3.96–4.08 L/m² [7]~700 L/m² [7]
Circulation Half-Life20.1–21.1 hours [7]0.2 hours [7]
Clearance Rate0.136–0.152 L/h/m² [7]45 L/h/m² [7]
Tumor:Drug Ratio5:1 (tumor vs. plasma) [4]1:1 [4]
Metabolite ExposureDoxorubicinol: Undetectable in urine [7]High urinary excretion [1]
  • Pharmacokinetic Advantages: The albumin conjugate reduces volume of distribution by >99% and prolongs half-life 100-fold versus free doxorubicin. This enables administration of higher equivalent doxorubicin doses (up to 260 mg/m²) without acute toxicity [7] [10].
  • Efficacy Metrics: In Phase II sarcoma trials, aldoxorubicin improved median progression-free survival (PFS) to 5.6–8.4 months versus 2.7–4.7 months for free doxorubicin. Tumor response rates doubled (25% vs. 0–14%) [1] [4] [10].
  • Mechanistic Superiority: Unlike free doxorubicin, which equilibrates broadly in tissues, aldoxorubicin’s targeted release increases DNA intercalation in tumor cells by 3-fold and reduces accumulation in cardiomyocytes by >50% [1] [4].

Properties

CAS Number

1361644-26-9

Product Name

Aldoxorubicin

IUPAC Name

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1

InChI Key

OBMJQRLIQQTJLR-LBMCFUDOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Synonyms

Aldoxo
aldoxorubicin
DOXO-EMCH
INNO-206

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.